molecular formula C12H7ClF2O4 B6312830 Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate CAS No. 941867-82-9

Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate

Cat. No. B6312830
CAS RN: 941867-82-9
M. Wt: 288.63 g/mol
InChI Key: PNGOGZZPUJGBIO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Anticorrosive Properties

Ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates, through reactions with amines, yield alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates. These compounds have demonstrated efficiency in inhibiting hydrochloric acid corrosion of mild steel at low concentrations, showcasing their potential as anticorrosive agents in industrial applications (Shcherbakov et al., 2014).

Reactions with N-nucleophiles

Studies have explored the reactions of ethyl polyfluoro-4-oxo-2-phenyl-4H-chromene-3-carboxylate with primary amines, leading to a chromone-coumarin rearrangement. These reactions produce various compounds with potential biological and chemical utility, highlighting the versatility of ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate in synthetic chemistry (Shcherbakov et al., 2013).

Synthesis of 3-(Trifluoroacetyl)coumarins

A novel synthesis route for 3-(trifluoroacetyl)coumarins has been developed using ethyl 6-substituted 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates. This synthesis process involves Knoevenagel condensation followed by a recyclization reaction, providing a method for producing compounds that may have pharmaceutical applications (Chizhov et al., 2008).

Molecular Structure and Spectroscopic Analysis

Research has been conducted on the molecular geometry, vibrational spectra, and chemical shift properties of ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate. These studies provide insights into the physical and chemical properties of such compounds, contributing to a deeper understanding of their behavior in various environments (Günay et al., 2009).

Antimicrobial Activity

The antimicrobial activity of new ethyl 2-oxo-2H-chromene-3-carboxylate complexes has been explored, showing promising results against bacteria isolated from wound infections. This research highlights the potential of ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate derivatives in developing new antimicrobial agents (Hassan, 2014).

Safety and Hazards

While specific safety and hazard information for Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate is not available, related compounds have been classified as Aquatic Chronic 3 - Skin Sens. . Precautionary measures include avoiding release to the environment and wearing protective gloves and eye protection .

Future Directions

Given the promising biological and chemical properties of Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate, future research could focus on its potential applications in medicinal chemistry. Additionally, developing concise and efficient methods for its synthesis could be another area of focus .

properties

IUPAC Name

ethyl 8-chloro-6,7-difluoro-4-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O4/c1-2-18-12(17)6-4-19-11-5(10(6)16)3-7(14)9(15)8(11)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGOGZZPUJGBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C(C(=C(C=C2C1=O)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-chloro-6,7-difluoro-4-oxo-4H-chromene-3-carboxylate

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